Sauchinone

Catalog No.
S645487
CAS No.
177931-17-8
M.F
C20H20O6
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sauchinone

CAS Number

177931-17-8

Product Name

Sauchinone

IUPAC Name

(1S,12R,13S,14R,16R,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3/t9-,10+,11+,18+,19+,20+/m1/s1

InChI Key

GMTJIWUFFXGFHH-WPAOEJHSSA-N

SMILES

CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5

Synonyms

(5aR,7R,8S,8aR,14aS,14bR)-5a,6,7,8,8a,14b-hexahydro-7,8-dimethyl-5H-benzo[kl]bis[1,3]dioxolo[4,5-b:4',5'-g]xanthen-5-one

Canonical SMILES

CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5

Skin Protection:

Studies suggest sauchinone might protect the skin from ultraviolet B (UVB) radiation-induced damage, a major contributor to photoaging. Research indicates that sauchinone, at specific concentrations, significantly protects human keratinocytes (skin cells) from UVB-induced damage. It achieves this by:

  • Reducing cell death: Sauchinone treatment improves cell viability and reduces toxicity in UVB-exposed keratinocytes Source: [A study on the protective effect of sauchinone against UVB-induced photoaging: )].
  • Maintaining collagen production: UVB exposure can decrease collagen, a crucial protein for skin elasticity. Sauchinone helps prevent this reduction, potentially promoting healthy skin structure Source: [A study on the protective effect of sauchinone against UVB-induced photoaging: )].

Sauchinone is characterized by its unique chemical structure, which includes multiple aromatic rings and a specific arrangement of functional groups. Its molecular formula is C₁₈H₁₈O₄, and it has a molecular weight of approximately 298.34 g/mol. The compound is noted for its antioxidant properties and its role in modulating various biochemical pathways.

Studies suggest Sauchinone exerts its effects by modulating cell signaling pathways. For instance, it may inhibit the NF-κB pathway, a key regulator of inflammation []. This pathway is involved in various diseases, and Sauchinone's interaction with it holds promise for future research [].

That are crucial for its biological activity. Key reactions include:

  • Oxidation and Reduction: Sauchinone can participate in redox reactions, which are fundamental in its antioxidant activity.
  • Cyclization: This reaction is essential in forming the complex structure of sauchinone from simpler precursors.
  • Binding Interactions: Sauchinone has been shown to interact with various biological targets, such as Toll-like receptor 4 (TLR4), influencing signaling pathways associated with inflammation and immune response .

Sauchinone exhibits a range of biological activities:

  • Anti-inflammatory Effects: It suppresses pro-inflammatory mediators by inducing heme oxygenase-1, which plays a protective role against oxidative stress .
  • Anticancer Properties: Research indicates that sauchinone can inhibit cancer cell proliferation and migration by targeting the AMP-activated protein kinase signaling pathway .
  • Neuroprotective Effects: Studies have shown that sauchinone may alleviate anxiety and improve neurochemical changes induced by substances like methamphetamine .
  • Hepatoprotective Effects: It has been found to prevent iron-induced liver injury, showcasing its potential in liver protection .

The synthesis of sauchinone typically involves several steps:

  • Extraction from Natural Sources: The primary method for obtaining sauchinone is through extraction from Saururus chinensis.
  • Chemical Synthesis: Laboratory synthesis may involve complex organic reactions including oxidation, reduction, and cyclization processes. Specific synthetic routes often remain proprietary but are essential for producing sauchinone in a controlled manner.

Sauchinone has several promising applications:

  • Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, it is being explored as a candidate for drug development.
  • Nutraceuticals: Its antioxidant capabilities make it suitable for use in dietary supplements aimed at enhancing health.
  • Cosmetic Industry: The compound's protective effects against oxidative stress can be harnessed in skincare products.

Research has highlighted sauchinone's interactions with various biological molecules:

  • TLR4 Binding: Sauchinone inhibits TLR4 signaling pathways, which are critical in mediating inflammatory responses .
  • AMPK Activation: It activates AMP-activated protein kinase, a key regulator of cellular energy homeostasis .
  • Inhibition of Proliferative Signaling: Sauchinone reduces the phosphorylation of proteins involved in cell growth and survival pathways such as Akt and ERK .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with sauchinone. Here are some notable examples:

Compound NameStructural SimilarityBiological ActivityUnique Features
Lignans (General)Aromatic ringsAntioxidant, anti-inflammatoryBroad category with diverse functions
Schisandrin BSimilar lignan structureHepatoprotectiveStronger focus on liver health
PinoresinolTwo aromatic ringsAntioxidantKnown for cardiovascular benefits
SesaminMultiple ringsAnti-inflammatoryAlso exhibits neuroprotective effects

Sauchinone's uniqueness lies in its specific combination of biological activities and its mechanism of action through pathways like AMPK activation and TLR4 inhibition.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Exact Mass

356.12598835 g/mol

Monoisotopic Mass

356.12598835 g/mol

Heavy Atom Count

26

Appearance

Assay:≥98%A crystalline solid

Dates

Last modified: 08-15-2023

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